4-Amino 7-Ethylindole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
7-ethyl-1H-indol-4-amine |
InChI |
InChI=1S/C10H12N2/c1-2-7-3-4-9(11)8-5-6-12-10(7)8/h3-6,12H,2,11H2,1H3 |
InChI Key |
LJLOWMKXNZRILK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=C(C=C1)N)C=CN2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Preparation of 4 Amino 7 Ethylindole
Retrosynthetic Analysis of the 4-Amino-7-Ethylindole Core Structure
Retrosynthetic analysis of 4-amino-7-ethylindole involves strategically disconnecting bonds to identify plausible starting materials. The indole (B1671886) ring can be deconstructed in several ways. A primary disconnection across the C2-C3 and N1-C7a bonds suggests a substituted aniline precursor, specifically a 2,5-disubstituted aniline.
Another key disconnection can be made at the N1-C2 and C3-C3a bonds, which is characteristic of the Fischer indole synthesis. This pathway points towards a (2-ethyl-5-nitrophenyl)hydrazine and a suitable two-carbon carbonyl compound as precursors, with the nitro group serving as a precursor for the final amino group.
A third approach involves the formation of the pyrrole (B145914) ring onto a pre-existing benzene (B151609) ring. This is the basis for syntheses like the Bartoli, Madelung, and Reissert methods, which would start from a suitably substituted nitrobenzene or aniline derivative. For instance, the Bartoli synthesis would disconnect the N1-C7a and C3-C3a bonds, suggesting a starting material like 1-ethyl-2,5-dinitrobenzene or a related derivative.
These disconnections form the strategic foundation for the synthetic approaches detailed in the following sections.
Classical Approaches to Substituted Indole Synthesis Applied to 4-Amino-7-Ethylindole Precursors
Classical indole syntheses, while over a century old, remain powerful tools for constructing the indole nucleus and can be adapted for specific targets like 4-amino-7-ethylindole.
The Fischer indole synthesis is a robust reaction that forms an indole from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions. wikipedia.org To synthesize 4-amino-7-ethylindole, this method requires a carefully chosen substituted phenylhydrazine.
A plausible route begins with the synthesis of (2-ethyl-5-nitrophenyl)hydrazine. This intermediate can be reacted with a carbonyl compound that can provide the C2 and C3 atoms of the indole ring. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to form the aromatic indole ring. wikipedia.orgalfa-chemistry.com The final step would involve the reduction of the nitro group at the C4 position to the desired amino group.
A key challenge in this approach is controlling the regioselectivity of the initial hydrazone formation and the subsequent cyclization, especially with unsymmetrical ketones. alfa-chemistry.com The use of an aldehyde like glyoxal or a pyruvate derivative can simplify the outcome.
Table 1: Proposed Fischer Indole Synthesis Precursors
| Phenylhydrazine Precursor | Carbonyl Precursor | Key Transformation Steps |
|---|---|---|
| (2-ethyl-5-nitrophenyl)hydrazine | Acetaldehyde or Pyruvic Acid | 1. Hydrazone formation |
| 2. Acid-catalyzed cyclization ( acs.orgacs.org-sigmatropic rearrangement) | ||
| 3. Aromatization with elimination of ammonia |
Other classical methods offer alternative pathways that can be modified to achieve the desired substitution pattern.
Madelung Synthesis : This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.org For the target molecule, a potential precursor would be N-(2-methyl-3-ethyl-6-aminophenyl)acetamide or a derivative where the amino group is protected. The strong base deprotonates the methyl group adjacent to the acylamino group, which then attacks the amide carbonyl to initiate cyclization. wikipedia.org A significant modification, the Smith-modified Madelung synthesis, uses organolithium reagents on N-trimethylsilyl anilines, allowing for milder reaction conditions. wikipedia.org
Reissert Indole Synthesis : The Reissert synthesis traditionally begins with the condensation of an o-nitrotoluene with diethyl oxalate. wikipedia.org This is followed by reductive cyclization to yield an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgresearchgate.net To apply this to 4-amino-7-ethylindole, one would start with 2-methyl-3-ethyl-1,4-dinitrobenzene or a related precursor. The initial condensation forms an o-nitrophenylpyruvate derivative. Reductive cyclization using agents like zinc in acetic acid would form the indole ring and reduce the nitro groups. wikipedia.org This method is particularly useful for installing a group at the C2 position.
Bartoli Indole Synthesis : This reaction is one of the most direct routes for the synthesis of 7-substituted indoles, making it highly relevant for this target. wikipedia.orgingentaconnect.com The reaction involves treating an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgjk-sci.com A potential starting material for 4-amino-7-ethylindole would be 1-ethyl-2,5-dinitrobenzene or 2-ethyl-5-nitroaniline (with a protected amino group). The presence of the ortho-ethyl group is crucial as the reaction often fails or gives low yields without an ortho-substituent. wikipedia.orgjk-sci.com The steric bulk of this group facilitates the key acs.orgacs.org-sigmatropic rearrangement in the mechanism. wikipedia.org This method's flexibility makes it a powerful choice for accessing 7-substituted indoles that are difficult to prepare using other classical methods. ingentaconnect.comresearchgate.net
Constructing 4-amino-7-ethylindole from basic starting materials often requires a multi-step sequence. A common strategy involves building the indole core from a substituted aniline and a carbonyl-containing fragment.
One such pathway could begin with a commercially available 2-ethylaniline. The synthesis would proceed through the following key steps:
Nitration : Introduction of a nitro group, which will eventually become the 4-amino group. Direct nitration of 2-ethylaniline would likely lead to a mixture of isomers, requiring careful separation. A more controlled approach would involve protecting the aniline, performing the nitration, and then deprotecting it.
Introduction of the Pyrrole Ring Precursor : The resulting 2-ethyl-nitroaniline would then need to be converted into a suitable indole precursor. This could involve a reaction to introduce a two-carbon chain at the position ortho to the amino group.
Cyclization : The constructed precursor would then be cyclized to form the indole ring.
Reduction : The final step would be the reduction of the nitro group to the amine.
This approach offers flexibility but requires careful management of protecting groups and control of regiochemistry at each step.
Modern Catalytic Strategies in 4-Amino-7-Ethylindole Synthesis
Modern organic synthesis has seen the rise of transition metal-catalyzed reactions, which offer high efficiency and selectivity for constructing complex heterocyclic systems like indoles. arabjchem.orgmdpi.com
Transition metals, particularly palladium, copper, and rhodium, are widely used to catalyze the formation of the indole nucleus. acs.orgarabjchem.orgresearchgate.net These methods often involve the intramolecular cyclization of a suitably functionalized aniline derivative.
A prominent strategy is the Sonogashira coupling followed by cyclization . This would involve coupling a 2-halo-3-ethyl-6-nitroaniline with a terminal alkyne using a palladium-copper co-catalyst system. mdpi.com The resulting 2-alkynyl-aniline derivative can then undergo intramolecular cyclization, often catalyzed by a strong base or another metal catalyst, to form the indole ring. mdpi.commdpi.com The nitro group is subsequently reduced to the amine.
Another powerful approach is the palladium-catalyzed intramolecular cyclization of alkynes and imines . acs.orgorganic-chemistry.org This method could be adapted by first forming an imine from a 2-alkynyl-aniline precursor (derived from 2-halo-3-ethyl-6-nitroaniline) and an aldehyde. A palladium catalyst then facilitates the cyclization to form the indole structure. acs.orgorganic-chemistry.org
C-H activation is an increasingly important strategy in modern synthesis. mdpi.comresearchgate.net A rhodium(III)-catalyzed cyclization of N-nitrosoanilines with alkynes, for instance, provides a streamlined route to indoles. organic-chemistry.org Applying this to the target would require the synthesis of an N-nitroso derivative of 2-ethyl-5-nitroaniline, which would then be reacted with an alkyne in the presence of a rhodium catalyst.
These catalytic methods often offer milder reaction conditions, greater functional group tolerance, and higher yields compared to some classical approaches.
Table 2: Comparison of Synthetic Strategies
| Synthesis Method | Key Starting Materials | Advantages | Disadvantages |
|---|---|---|---|
| Fischer Indole Synthesis | (2-ethyl-5-nitrophenyl)hydrazine, Aldehyde/Ketone | Well-established, readily available catalysts. wikipedia.org | Requires specific hydrazine precursor; potential regioselectivity issues. |
| Bartoli Indole Synthesis | 2-ethyl-5-nitroaniline derivative, Vinyl Grignard | Excellent for 7-substituted indoles. wikipedia.orgresearchgate.net | Requires stoichiometric Grignard reagent; sensitive to functional groups. |
| Madelung Synthesis | N-acyl-o-toluidine derivative | Direct cyclization. | Harsh conditions (high temp, strong base). wikipedia.org |
| Reissert Synthesis | o-nitrotoluene derivative, Diethyl oxalate | Good for indole-2-carboxylic acids. wikipedia.org | Multi-step; requires specific starting materials. |
| Pd-Catalyzed Cyclization | 2-halo-3-ethyl-6-nitroaniline, Alkyne | Mild conditions, high functional group tolerance. arabjchem.orgmdpi.com | Catalyst cost; potential for ligand screening. |
Organocatalytic and Biocatalytic Approaches to Indole Construction
Modern synthetic chemistry has increasingly turned to organocatalysis and biocatalysis to achieve high levels of selectivity and to adhere to the principles of green chemistry.
Organocatalytic Strategies: Organocatalysis offers a metal-free alternative for the construction and functionalization of heterocyclic systems. For the synthesis of polysubstituted indoles, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been employed. A notable strategy involves the rsc.orgrsc.org-sigmatropic rearrangement of N-oxyenamines, which can be generated from the DABCO-catalyzed reaction of N-arylhydroxylamines and conjugated terminal alkynes, to deliver a wide array of substituted indoles mdpi.comresearchgate.net. This approach could potentially be adapted for 4-Amino-7-Ethylindole by starting with a suitably substituted N-(2-ethyl-5-aminophenyl)hydroxylamine.
Furthermore, borane Lewis acids have been shown to catalyze the chemo- and regio-selective amidation of indoles with isocyanates aalto.fi. While many of these reactions focus on the C3 position or the N-H bond, the development of directing groups compatible with organocatalysis could pave the way for functionalization at other positions of the indole ring.
Biocatalytic Approaches: Biocatalysis provides unparalleled selectivity under mild reaction conditions researchgate.net. Enzymes, particularly transaminases, have been extensively used in the pharmaceutical industry for the asymmetric synthesis of chiral amines from ketone precursors mdpi.comnih.gov. The application of this technology to the synthesis of 4-Amino-7-Ethylindole could be envisioned through a pathway involving a 7-ethylindol-4-one or a 7-ethyl-4-ketoindoline intermediate. An engineered transaminase could then stereoselectively install the amino group at the C4 position. While this specific transformation is not yet reported, the modularity and evolvability of enzymes make this a highly attractive and plausible future strategy nih.gov. Additionally, other enzyme classes like hydratases or hydroxylases could be used to introduce functionality that can be later converted to the amine nih.gov.
| Approach | Catalyst/Enzyme | Potential Application for 4-Amino-7-Ethylindole | Advantages |
| Organocatalysis | DABCO | Annulation via rsc.orgrsc.org-sigmatropic rearrangement of N-oxyenamines mdpi.comresearchgate.net. | Metal-free, scalable, wide substrate scope. |
| Organocatalysis | Borane Lewis Acids | Potential for directed C-H amination. | High selectivity, mild conditions aalto.fi. |
| Biocatalysis | Transaminases (engineered) | Asymmetric amination of a 7-ethylindol-4-one precursor. | High enantioselectivity, mild aqueous conditions, green process mdpi.com. |
| Biocatalysis | Strictosidine Synthase | Enzymatic Pictet-Spengler reaction for complex indole alkaloid synthesis mdpi.com. | Exquisite stereocontrol for creating complex scaffolds mdpi.com. |
Chemo-, Regio-, and Stereoselective Synthesis of 4-Amino-7-Ethylindole
Achieving selectivity is paramount in the synthesis of polysubstituted indoles.
Regioselectivity : The primary challenge in synthesizing 4-Amino-7-Ethylindole is controlling the regiochemistry of the substitution on the benzene ring.
Synthesis from Precursors : The most reliable method to ensure the correct substitution pattern is to begin with a starting material where the substituents are already in place. For instance, a plausible route could start from 2-ethyl-5-nitroaniline. This precursor can then undergo an indole-forming reaction, such as the Batcho-Leimgruber or Fischer indole synthesis, followed by the reduction of the nitro group to an amine.
Directed C-H Functionalization : Directing groups can be used to achieve regioselective functionalization of the indole core. While C2 and C3 are the most reactive sites, transition-metal-catalyzed C-H activation has enabled functionalization at other positions rsc.org. For example, rhodium catalysts with an N-pivaloyl directing group have been used for the regioselective C7 functionalization of indoles nih.gov. A similar strategy, perhaps employing a different directing group, might be developed to target the C4 position.
Divergent Synthesis : A modern approach involves the divergent synthesis of 4-amino indoles from 2-alkynylanilines rsc.org. This process involves a sequence of oxidative dearomatization, imine exchange, and a cascade reaction, followed by selective deprotection to yield 4-amino indoles with a free amine group rsc.org. By choosing a 2-alkynylaniline with an ethyl group at the appropriate position, this method could provide direct access to the desired 4,7-substitution pattern.
Chemoselectivity : In synthetic routes involving multiple functional groups, such as a nitro group and the indole N-H, chemoselectivity is crucial. For example, during the reduction of a 4-nitro-7-ethylindole intermediate, conditions must be chosen that selectively reduce the nitro group without affecting the indole ring. Catalytic hydrogenation is often effective for this purpose.
Stereoselectivity : As 4-Amino-7-Ethylindole is an achiral molecule, stereoselectivity is not a factor in its direct synthesis. However, should this scaffold be used as an intermediate for more complex, chiral molecules, the introduction of stereocenters would necessitate the use of asymmetric synthetic methods nih.gov.
Green Chemistry Principles and Sustainable Synthesis of 4-Amino-7-Ethylindole
The principles of green chemistry, which promote waste prevention, atom economy, and the use of less hazardous substances, are increasingly integral to modern synthetic design acs.org. Several strategies can be applied to the synthesis of 4-Amino-7-Ethylindole to enhance its sustainability researchgate.netrsc.orgtandfonline.com.
Moving away from volatile organic compounds (VOCs) is a key goal of green chemistry.
Aqueous Media : Performing reactions in water offers significant environmental benefits. While organic substrates often have low solubility, techniques such as the use of surfactants or co-solvents can facilitate reactions in aqueous environments. Biocatalytic approaches, for example, typically operate in aqueous buffers under mild conditions mdpi.com.
Solvent-Free Reactions : Solvent-free, or neat, reaction conditions can be highly efficient, particularly when combined with energy sources like microwave irradiation sciforum.net. A solvent-free Madelung indole synthesis using potassium tert-butoxide has been demonstrated under microwave conditions, offering a potential green route to the indole core sciforum.net.
Atom economy is a measure of how efficiently the atoms from the starting materials are incorporated into the final product pnas.org.
Reaction Type : Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a product that contains most or all of the atoms from the starting materials rsc.org. Designing an MCR for 4-Amino-7-Ethylindole would be a significant step towards a sustainable synthesis.
Catalysis : The use of catalysts, rather than stoichiometric reagents, is a fundamental principle of green chemistry. Catalysts are used in small amounts and can be recycled, which minimizes waste. Organocatalytic and biocatalytic methods are prime examples of this principle in action mdpi.commdpi.com.
Alternative energy sources can dramatically improve the efficiency and environmental footprint of chemical reactions.
Microwave-Assisted Synthesis : Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times, increase yields, and improve product purity by providing rapid and uniform heating nih.govmdpi.com. Numerous classical indole syntheses, including the Fischer, Bischler-Mohlau, and Madelung reactions, have been successfully adapted to microwave conditions sciforum.netnih.gov. This technology is highly applicable to the synthesis of 4-Amino-7-Ethylindole, potentially enabling rapid, solvent-free cyclization steps nih.gov.
Photochemical Synthesis : Photochemistry offers unique reaction pathways that are often inaccessible through thermal methods. Photochemical cyclization can be used to form indole and carbazole ring systems researchgate.net. For instance, visible-light photoredox catalysis can enable the synthesis of indoles via direct N-H activation of 2-vinylarylamines, generating aminyl radicals as key intermediates under mild conditions nih.gov. This modern approach avoids harsh reagents and high temperatures, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Accessibility for 4-Amino-7-Ethylindole
Several synthetic pathways can be proposed for 4-Amino-7-Ethylindole, each with distinct advantages and disadvantages.
| Parameter | Route A: Classical (e.g., Batcho-Leimgruber from 2-Ethyl-5-nitro-toluene) | Route B: Post-Functionalization (Nitration of 7-Ethylindole) | Route C: Modern Divergent Synthesis (from 2-Alkynyl-5-aminoaniline derivative) |
| Plausible Steps | 1. Formylation/Vilsmeier-Haack of toluene derivative. 2. Condensation with nitromethane. 3. Reduction (e.g., Fe/HCl) to form indole. 4. Reduction of C4-nitro group. | 1. Synthesis of 7-ethylindole (e.g., dehydrocyclization of 2,6-diethylaniline google.com). 2. Regioselective nitration at C4. 3. Reduction of nitro group. | 1. Synthesis of a protected 2-alkynyl-5-aminoaniline precursor. 2. Oxidative dearomatization/imine exchange/cascade cyclization rsc.org. 3. Deprotection. |
| Efficiency (Yield) | Moderate to good overall yield, but can be lengthy. Individual step yields are generally reliable. | Potentially high yield for 7-ethylindole synthesis (up to 67% selectivity reported google.com). However, the C4 nitration step is low-yielding and unselective. | Good yields reported for the key cascade sequence rsc.org. Fewer steps may lead to higher overall efficiency. |
| Selectivity | Excellent Regioselectivity : The substitution pattern is fixed by the starting material. | Poor Regioselectivity : Nitration of indole is complex and typically favors other positions (C3, C5) bhu.ac.in. Achieving C4 selectivity is a major challenge. | Excellent Regioselectivity : The methodology is designed specifically to construct the 4-aminoindole (B1269813) scaffold rsc.org. |
| Accessibility | Starting materials (substituted toluenes/anilines) are generally accessible and inexpensive luc.edu. The reactions use classical, well-established methods. | 7-Ethylindole can be produced from bulk chemicals google.com. However, the reagents for selective C4 functionalization may be complex or require directing groups. | Requires more specialized starting materials (2-alkynylanilines) which may be less commercially available and require separate synthesis. |
| Green Chemistry | Often involves harsh reagents (e.g., strong acids, metal reductants) and organic solvents. Atom economy can be low due to protection/deprotection steps. | Can be improved, for instance, the dehydrocyclization step is catalytic google.com. However, nitration generates significant acid waste. | Potentially greener due to cascade reaction design (high atom economy). Avoids harsh nitration/reduction steps for the amino group installation. |
Chemical Reactivity and Functionalization of 4 Amino 7 Ethylindole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus of 4-Amino-7-Ethylindole
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of the indole core. The high electron density of the pyrrole (B145914) ring makes it particularly susceptible to attack by electrophiles, with the C3 position being the most reactive site in unsubstituted indole.
The regioselectivity of EAS reactions on the 4-Amino-7-Ethylindole nucleus is primarily governed by the electronic effects of the amino and ethyl substituents. The amino group at C4 is a powerful activating group and an ortho-, para-director. The ethyl group at C7 is a weaker activating group and also an ortho-, para-director.
The C3 position of the indole ring is inherently the most nucleophilic and is therefore the primary site for electrophilic attack. The amino group at C4 further activates the benzene (B151609) portion of the indole nucleus, particularly the C5 and C7 positions. However, the C7 position is already substituted with an ethyl group. The ethyl group at C7 activates the C6 position.
Considering these directing effects, the expected sites of electrophilic attack on 4-Amino-7-Ethylindole, in order of decreasing reactivity, are likely to be C3, C5, and C2. The strong activation by the amino group makes the C5 position a likely candidate for substitution, competing with the inherently reactive C3 position. Substitution at the C2 position is generally less favored in indoles unless the C3 position is blocked. The C6 position is activated by the C7-ethyl group but is likely to be less reactive than the C3 and C5 positions, which are more strongly influenced by the lone pair of the indole nitrogen and the C4-amino group, respectively.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 4-Amino-7-Ethylindole
| Position | Directing Groups | Predicted Reactivity |
| C3 | Indole Nitrogen | High |
| C5 | C4-Amino Group (ortho) | High |
| C2 | Indole Nitrogen | Moderate |
| C6 | C7-Ethyl Group (ortho) | Moderate to Low |
While specific studies on the nitration, halogenation, and sulfonation of 4-Amino-7-Ethylindole are not extensively documented, the reactivity can be inferred from studies on related 4-aminoindoles.
Nitration: Nitration of indoles is typically carried out using nitric acid in acetic acid or other mild nitrating agents. Given the activating nature of the substituents in 4-Amino-7-Ethylindole, the reaction is expected to be facile. The primary products would likely be the 3-nitro and 5-nitro derivatives. Due to the strong directing effect of the amino group, 5-nitration could be a significant, if not the major, product.
Halogenation: Halogenation of indoles with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically occurs at the C3 position. For 4-Amino-7-Ethylindole, C3-halogenation is expected to be the predominant outcome. However, under forcing conditions or with an excess of the halogenating agent, di- or tri-halogenated products could be formed, with the C5 and C2 positions being the next most likely sites of substitution.
Sulfonation: Sulfonation of indoles can be achieved using sulfur trioxide-pyridine complex or chlorosulfonic acid. Similar to other electrophilic substitutions, the C3 position is the most probable site for sulfonation. The resulting sulfonic acid derivative could potentially undergo further reactions or be used to introduce other functional groups.
Nucleophilic Reactions at the Indole Nitrogen (N1) and Amino Group (C4) of 4-Amino-7-Ethylindole
The indole nitrogen (N1) and the exocyclic amino group (C4) of 4-Amino-7-Ethylindole possess nucleophilic character and can participate in various reactions.
The indole nitrogen can be deprotonated with a suitable base to form an indolyl anion, which is a potent nucleophile. This anion can then react with various electrophiles.
N-Alkylation: Alkylation of the indole nitrogen is a common method for introducing a wide range of substituents. This is typically achieved by treating the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). For 4-Amino-7-Ethylindole, N-alkylation would proceed readily under these standard conditions.
N-Acylation: Acylation of the indole nitrogen can be accomplished using acyl chlorides or anhydrides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. N-acylation introduces an electron-withdrawing group onto the nitrogen, which can influence the reactivity of the indole ring in subsequent reactions.
The primary amino group at the C4 position is also nucleophilic and can be readily derivatized.
Acylation: The 4-amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This derivatization can alter the biological activity and physicochemical properties of the parent molecule.
Amidation: While direct amidation is less common, the 4-amino group can participate in coupling reactions with carboxylic acids, typically mediated by coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form amides.
Table 2: Potential Nucleophilic Reactions of 4-Amino-7-Ethylindole
| Reaction Site | Reagent | Product Type |
| Indole Nitrogen (N1) | Alkyl Halide / Base | N-Alkylated Indole |
| Indole Nitrogen (N1) | Acyl Chloride / Base | N-Acylated Indole |
| 4-Amino Group (C4) | Acyl Chloride / Base | N-Acyl-4-aminoindole |
| 4-Amino Group (C4) | Sulfonyl Chloride / Base | N-Sulfonyl-4-aminoindole |
| 4-Amino Group (C4) | Carboxylic Acid / Coupling Agent | N-Amido-4-aminoindole |
Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Amino-7-Ethylindole
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the 4-Amino-7-Ethylindole nucleus would first need to be functionalized with a halide or a triflate group, typically at one of the carbon atoms of the indole ring. Assuming a halogenated derivative of 4-Amino-7-Ethylindole is available (e.g., 3-bromo-, 5-bromo-, or 6-bromo-4-Amino-7-Ethylindole), a variety of cross-coupling reactions could be envisioned.
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, allowing for the introduction of aryl, heteroaryl, or vinyl groups.
Heck Coupling: Coupling with an alkene under palladium catalysis would result in the formation of a substituted alkene at the position of the halide.
Buchwald-Hartwig Amination: This reaction would enable the introduction of a new amino group by coupling the halo-indole with an amine in the presence of a palladium catalyst and a base.
Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would install an alkynyl group onto the indole ring.
The feasibility and outcome of these reactions would depend on the position of the halogen on the 4-Amino-7-Ethylindole ring and the specific reaction conditions employed. The presence of the free amino group might require protection prior to the cross-coupling reaction to avoid side reactions.
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated 4-Amino-7-Ethylindole Derivative
| Coupling Reaction | Coupling Partner | Bond Formed | Product Type |
| Suzuki | Boronic Acid/Ester | C-C | Aryl/Vinyl-substituted Indole |
| Heck | Alkene | C-C | Alkenyl-substituted Indole |
| Buchwald-Hartwig | Amine | C-N | Amino-substituted Indole |
| Sonogashira | Terminal Alkyne | C-C | Alkynyl-substituted Indole |
Suzuki-Miyaura, Sonogashira, and Heck Couplings at Aryl Halide Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For 4-Amino-7-Ethylindole to participate in these reactions as an electrophile, it must first be halogenated (e.g., with Br or I) at one of the available positions on the indole ring (C2, C3, C5, or C6). The presence of the activating amino and ethyl groups influences the regioselectivity of this initial halogenation step. Once a halo-substituted derivative is obtained, it can serve as a substrate for various coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a C(sp²)–C(sp²) bond between an aryl halide and an organoboron compound, such as a boronic acid or ester. libretexts.org This reaction is highly valued for its mild conditions and tolerance of diverse functional groups. libretexts.org For a hypothetical halo-4-amino-7-ethylindole, this reaction would enable the introduction of a wide range of aryl or vinyl substituents. A key challenge in coupling nitrogen-rich heterocycles can be catalyst inhibition by the substrate's free N-H groups; however, methods have been developed to successfully couple unprotected indoles. nih.gov The reaction typically employs a palladium(0) catalyst, a phosphine ligand, and a base. libretexts.org
Interactive Data Table: Typical Conditions for Suzuki-Miyaura Coupling of Halo-Indoles
| Parameter | Typical Reagents/Conditions | Purpose |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Stabilizes the palladium center and modulates its reactivity. |
| Boron Reagent | Arylboronic acid, Arylboronic ester | Provides the carbon nucleophile for the coupling. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction. |
Sonogashira Coupling
The Sonogashira coupling reaction is a versatile method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org Applying this to a halo-4-amino-7-ethylindole would allow for the synthesis of various alkynyl-substituted indole derivatives, which are valuable intermediates for further transformations. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues related to the copper co-catalyst. organic-chemistry.org
Interactive Data Table: Typical Conditions for Sonogashira Coupling of Halo-Indoles
| Parameter | Typical Reagents/Conditions | Purpose |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | The primary palladium(0) catalyst for the cross-coupling cycle. |
| Co-catalyst | CuI | Facilitates the formation of a copper acetylide, which participates in transmetalation. |
| Alkyne | Terminal Alkynes (Aryl, Alkyl) | The source of the alkynyl group. |
| Base | Et₃N, Piperidine, DIPA | Acts as both the base and often as the solvent. |
| Solvent | DMF, Toluene, THF | Used when the amine base is not the solvent. |
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction requires a base to regenerate the active catalyst. wikipedia.org For a halo-4-amino-7-ethylindole, the Heck reaction would enable the introduction of vinyl groups, leading to structures like styrenyl-indoles or acryloyl-indoles. The reaction has been successfully applied to halo-indoles and even complex, unprotected halo-tryptophans under aqueous conditions. nih.gov Intramolecular versions of the Heck reaction are also highly efficient for constructing new ring systems. libretexts.org
Interactive Data Table: Typical Conditions for Heck Coupling of Halo-Indoles
| Parameter | Typical Reagents/Conditions | Purpose |
| Catalyst | Pd(OAc)₂, PdCl₂, Na₂PdCl₄ | The source of the active palladium(0) catalyst. |
| Ligand | PPh₃, P(o-tol)₃, phosphine-free systems | Stabilizes the palladium catalyst and influences selectivity. |
| Alkene | Acrylates, Styrenes, Electron-deficient olefins | The coupling partner that gets arylated. |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the HX formed and regenerates the Pd(0) catalyst. |
| Solvent | DMF, Acetonitrile, Water/Acetonitrile mixtures | Provides the reaction medium. |
Buchwald-Hartwig Amination for N-Arylation Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad scope and efficiency compared to traditional methods. youtube.com
For 4-Amino-7-Ethylindole, this reaction presents intriguing possibilities and challenges. The molecule has two potential nucleophilic nitrogen sites: the indole N1-H and the primary amine N4-H. If a halo-substituted 4-Amino-7-Ethylindole is reacted with an external amine, C-N coupling at the halide position is expected. Conversely, if 4-Amino-7-Ethylindole itself is used as the nucleophile to react with an external aryl halide, N-arylation could occur at either the N1 or N4 position.
Achieving selectivity between these two sites can be challenging. The indole N-H is generally less nucleophilic than the primary arylamine, but its reactivity can be modulated by the choice of base and reaction conditions. The development of specialized, bulky, electron-rich phosphine ligands (often called Buchwald ligands) has been crucial for the reaction's success, as they facilitate the key steps of the catalytic cycle and allow for the coupling of a wide variety of substrates under mild conditions. youtube.com Studies on unprotected halo-tryptophans and halo-indoles have demonstrated that Buchwald-Hartwig amination can be successfully performed even in the presence of multiple unprotected functional groups. diva-portal.orgresearchgate.net
Interactive Data Table: Catalyst/Ligand Systems for Buchwald-Hartwig Amination on Indole Scaffolds
| Catalyst Precursor | Ligand | Typical Amine Partner | Base | Solvent |
| Pd₂(dba)₃ | XPhos, SPhos | Primary & Secondary Amines, Anilines | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Pd(OAc)₂ | BINAP | Primary & Secondary Amines | NaOtBu | Toluene |
| P1 Precatalyst | (tBu)₂P(biphenyl) | Primary & Secondary Amines | LiHMDS | THF, Dioxane |
Oxidation and Reduction Chemistry of 4-Amino-7-Ethylindole
Selective Oxidation of the Indole Core or Substituents
The oxidation of indoles is a fundamental transformation that can lead to a variety of valuable products, but it often suffers from a lack of selectivity due to multiple reactive sites. nih.gov In 4-Amino-7-Ethylindole, potential oxidation sites include the C2-C3 double bond of the pyrrole ring, the electron-rich benzene ring, the C4-amino group, and the benzylic position of the C7-ethyl group.
Selective oxidation of the C2-C3 bond can yield 2-oxindoles (oxindoles) or, with further oxidation, 3,3-disubstituted-2-oxindoles or isatins. researchgate.netrsc.org This transformation is often challenging due to competing reactions. springernature.com Various reagents have been developed for this purpose, including systems like oxone-halide, which can act as a green and efficient method for generating 2-oxindoles. nih.govspringernature.com The amino group at C4 would strongly activate the entire ring system, potentially complicating selectivity. It may itself be susceptible to oxidation, possibly forming nitro or azo compounds, and might require protection prior to the desired indole core oxidation. Furthermore, the benzylic CH₂ of the ethyl group is a potential site for oxidation to a carbonyl group under appropriate conditions.
Interactive Data Table: Potential Oxidation Reactions of 4-Amino-7-Ethylindole
| Reagent/System | Target Site | Potential Product(s) |
| Oxone/Halide | C2 position of indole ring | 4-Amino-7-ethyl-2-oxindole |
| m-CPBA, H₂O₂ | C2-C3 double bond | Oxindole, Isatin derivatives |
| CrO₃, KMnO₄ | Benzylic CH₂ of ethyl group | 4-Amino-7-acetylindole |
| O₂/Pt, O₃ | C2-C3 double bond cleavage | 2-Acylamino-phenylketone (Witkop oxidation) nih.gov |
Partial and Complete Hydrogenation of the Indole Ring System
The reduction of the indole ring system is a key method for producing indoline and octahydroindole scaffolds, which are prevalent in many biologically active compounds.
Partial Hydrogenation (to Indoline)
The selective reduction of the C2-C3 double bond of the pyrrole ring, while leaving the benzene ring intact, yields the corresponding indoline. This transformation is challenging due to the aromatic stability of the indole nucleus. nih.gov Catalytic hydrogenation is a common method, employing catalysts like platinum on carbon (Pt/C) or rhodium. nih.gov The reaction is often performed under acidic conditions, which protonates the indole at the C3 position, disrupting aromaticity and facilitating reduction. nih.gov However, a significant challenge is that the resulting indoline, a secondary amine, can act as a catalyst poison, hindering the reaction's progress. nih.gov Alternative methods use chemical reducing agents like triethylsilane in trifluoroacetic acid. For N-protected indoles, a variety of rhodium and ruthenium catalysts have been used to achieve high enantioselectivity in asymmetric hydrogenations. jst.go.jpacs.orgresearchgate.netchinesechemsoc.org
Complete Hydrogenation (to Octahydroindole)
Reduction of both the pyrrole and benzene rings of the indole system leads to the formation of octahydroindole derivatives. This complete saturation requires more forcing conditions than partial hydrogenation. Typically, more active catalysts such as ruthenium (Ru) or rhodium (Rh) on supports like alumina (Al₂O₃) are used at higher temperatures and hydrogen pressures. The hydrogenation often proceeds in a stepwise manner, first reducing the pyrrole ring to the indoline, followed by the slower reduction of the benzene ring.
Interactive Data Table: Conditions for Hydrogenation of Indole Derivatives
| Reaction Type | Catalyst | Conditions | Product |
| Partial Hydrogenation | Pt/C, p-toluenesulfonic acid | H₂ (moderate pressure), Room Temp, Water nih.gov | 4-Amino-7-ethylindoline |
| Partial Hydrogenation | Triethylsilane / TFA | Inert solvent, Room Temp | 4-Amino-7-ethylindoline |
| Asymmetric Hydrogenation | [Rh(nbd)₂]SbF₆ / PhTRAP (for N-protected indoles) | H₂ (50 atm), 80 °C, 2-propanol acs.org | Chiral Indoline Derivative |
| Complete Hydrogenation | 5% Ru/Al₂O₃ | H₂ (9 MPa), 160-190 °C | 4-Amino-7-ethyloctahydroindole |
Multi-Component Reactions (MCRs) Incorporating 4-Amino-7-Ethylindole as a Reactive Partner
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. arkat-usa.org The indole scaffold is an excellent participant in MCRs due to the nucleophilic character of its C3 position. nih.gov
4-Amino-7-Ethylindole is a particularly interesting candidate for MCRs. It possesses two primary nucleophilic sites: the C3 position of the indole ring and the exocyclic C4-amino group. This dual reactivity allows it to participate in a variety of MCRs to rapidly build molecular complexity.
For example, in a Mannich-type reaction , the indole (at C3) can act as the nucleophile, reacting with an aldehyde and an amine to form 3-aminoalkylated indoles. arkat-usa.orgnih.gov In the case of 4-Amino-7-Ethylindole, it could potentially act as both the indole nucleophile and the amine component, leading to more complex structures. Another important MCR is the Ugi reaction , which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. While the indole itself is not a canonical Ugi component, variations exist where indole-derived intermediates participate. For instance, an Ugi-azide reaction involving an indole, aldehyde, isocyanide, and TMSN₃ has been reported. nih.gov Furthermore, 4-Amino-7-Ethylindole could serve as the amine component in copper-catalyzed three-component couplings with aldehydes and alkynes to assemble functionalized indoline or indole cores. nih.gov
Interactive Data Table: Potential MCRs Involving 4-Amino-7-Ethylindole
| MCR Name | Other Reactants | Role of 4-Amino-7-Ethylindole | Potential Product Class |
| Mannich Reaction | Aldehyde, Amine | Nucleophile (at C3) | 3-Aminoalkylated indoles nih.gov |
| Pictet-Spengler Reaction | Aldehyde or Ketone | Tryptamine equivalent (if side chain is present) | Tetrahydro-β-carbolines |
| Ugi-Azide Reaction | Aldehyde, Isocyanide, TMSN₃ | Nucleophile (at C3) nih.gov | Complex functionalized indoles |
| Copper-Catalyzed TCC | 2-Halobenzaldehyde, Alkyne | Amine component (at N4) | Functionalized Indolines/Indoles nih.gov |
Derivatization Strategies and Analogue Synthesis Based on the 4 Amino 7 Ethylindole Scaffold
Synthesis of N-Substituted 4-Amino-7-Ethylindole Derivatives
The nitrogen atom of the indole (B1671886) ring (N1) is a key site for derivatization. Its modification can significantly impact the molecule's steric and electronic properties, influencing its interaction with biological targets or its assembly into larger structures.
The N1 position of the indole nucleus is weakly acidic and can be deprotonated by a strong base to form a nucleophilic N-anion. bhu.ac.in This anion readily reacts with various electrophiles, making N-alkylation and N-acylation common strategies for derivatization.
N-Alkylation: This process involves the introduction of an alkyl group onto the indole nitrogen. The reaction typically proceeds by treating the indole with a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). d-nb.inforesearchgate.net The choice of base and solvent is crucial for reaction efficiency. For instance, using NaH in an aprotic polar solvent like dimethylformamide (DMF) is a common and effective method for achieving N-alkylation. d-nb.info The amino group at the C4 position may require a protecting group to prevent side reactions, depending on the specific reagents and conditions used.
N-Acylation: Similarly, acylation introduces an acyl group (R-C=O) to the N1 position. This is typically achieved by reacting the N-anion of the indole with an acyl halide or anhydride. N-acylation is often used to introduce functional groups that can alter the electronic nature of the indole ring or serve as a protecting group that can be removed later in a synthetic sequence.
| Reaction Type | Reagents | Typical Conditions | Product |
| N-Alkylation | 1. Strong Base (e.g., NaH, KOH) 2. Alkyl Halide (e.g., R-Br, R-I) | DMF or Acetone, Room Temperature | N-Alkyl-4-amino-7-ethylindole |
| N-Acylation | 1. Strong Base (e.g., NaH) 2. Acyl Halide (e.g., R-COCl) | Aprotic Solvent (e.g., THF, DMF) | N-Acyl-4-amino-7-ethylindole |
This table presents generalized conditions for N-substitution reactions on the indole scaffold.
The nucleophilicity of the deprotonated indole nitrogen can be exploited to construct more complex architectures. By using bifunctional alkylating or acylating agents, the N1 position can serve as a linking point for the formation of macrocycles or polymers. For example, reacting two equivalents of the 4-amino-7-ethylindole scaffold with a long-chain dihalide could lead to the formation of a dimeric macrocycle. While specific examples involving the 4-amino-7-ethylindole scaffold are not prevalent in the literature, the general principle is well-established in indole chemistry. This strategy allows for the creation of novel host-guest systems, ionophores, or materials with unique photophysical properties.
Modifications and Functionalization at the Ethyl Moiety (C7)
The ethyl group at the C7 position provides a handle for further synthetic transformations, allowing for the extension of the molecular framework and the introduction of new functionalities away from the core heterocyclic structure.
While direct functionalization of the unactivated sp³ C-H bonds of the ethyl group is challenging, modifications can be achieved through multi-step sequences. One common approach involves the synthesis of the indole scaffold starting from a precursor where the C7 side chain is already functionalized. For instance, a Fischer indole synthesis could be performed with a phenylhydrazine derivative bearing a longer or functionalized alkyl chain at the ortho position. researchgate.net
Alternatively, if a reactive group is present on the ethyl chain (e.g., a terminal halide or tosylate), it can be readily displaced by nucleophiles to introduce a variety of terminal functional groups such as amines, thiols, or azides. These groups can then be used for further conjugation to other molecules, such as peptides or fluorescent labels. nih.gov
The C7-ethyl group can participate in intramolecular cyclization reactions to form new rings fused to the indole core. Such reactions are valuable for creating rigid, polycyclic structures with defined three-dimensional shapes. One notable strategy involves the generation of a radical at the C7 position of the benzene (B151609) ring, which can then trigger an intramolecular cyclization with an unsaturated group tethered to the indole nitrogen. nih.gov Although this specific example involves cyclization onto the N1 position, a similar strategy could be envisioned where a functionalized C7-ethyl chain attacks another position on the indole or a tethered group, leading to novel fused systems like pyrroloquinolines. nih.gov
| Modification Strategy | Conceptual Approach | Potential Outcome |
| Side-Chain Elongation | Use of a pre-functionalized starting material in a de novo indole synthesis (e.g., Fischer Indole Synthesis). | 4-Amino-7-(functionalized-alkyl)indole |
| Terminal Functionalization | Nucleophilic substitution on a C7 side chain bearing a leaving group (e.g., -Br, -OTs). | Introduction of terminal -NH₂, -SH, -N₃, etc. |
| Intramolecular Cyclization | Radical or transition-metal-catalyzed cyclization of a functionalized C7-ethyl group onto another part of the molecule. | Fused polycyclic indole derivatives. |
This table outlines conceptual strategies for modifying the C7-ethyl substituent.
Diverse Functionalization at the C2 and C3 Positions of the Indole Core
The C2 and C3 positions of the indole ring are electron-rich and are the most common sites for electrophilic substitution and other functionalization reactions. nih.gov The presence of the C4-amino and C7-ethyl groups can influence the regioselectivity of these reactions.
Electrophilic Substitution: Reactions such as Vilsmeier-Haack formylation (introducing a -CHO group), Mannich reaction (introducing an aminomethyl group), and Friedel-Crafts acylation typically occur preferentially at the C3 position. If the C3 position is blocked, substitution may occur at C2. These reactions introduce versatile functional groups that can be further elaborated.
Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. To achieve functionalization at C2 or C3, the indole must first be halogenated (e.g., brominated or iodinated) at the desired position. The resulting haloindole can then undergo reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amino groups, respectively.
C-H Functionalization: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds, avoiding the need for pre-functionalization (e.g., halogenation). nih.gov Palladium and rhodium catalysts, often guided by a directing group on the N1 nitrogen, can selectively activate the C2 or C3 C-H bonds for arylation, alkylation, or other transformations. nih.govorganic-chemistry.org This approach offers a more atom-economical route to complex indole derivatives.
| Position | Reaction Type | Example Reagents | Functional Group Introduced |
| C3 | Vilsmeier-Haack | POCl₃, DMF | -CHO (Formyl) |
| C3 | Mannich Reaction | CH₂O, Dimethylamine | -CH₂N(CH₃)₂ (Aminomethyl) |
| C2/C3 | Halogenation | N-Bromosuccinimide (NBS) | -Br (Bromo) |
| C2/C3 | Suzuki Coupling | Arylboronic acid, Pd catalyst | -Aryl |
| C2 | Direct C-H Arylation | Aryl halide, Pd catalyst | -Aryl |
This table summarizes common functionalization reactions at the C2 and C3 positions of the indole scaffold.
Vilsmeier-Haack Formylation and Subsequent Transformations
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. semanticscholar.orgijpcbs.com The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃). ijpcbs.comnih.gov This electrophilic species then attacks the aromatic ring, leading to the introduction of a formyl group (-CHO).
For indole derivatives, the Vilsmeier-Haack reaction is a classic and highly efficient method for formylation, most commonly occurring at the C3-position. pcbiochemres.com The reaction proceeds through an electrophilic substitution mechanism, yielding an iminium salt intermediate which is subsequently hydrolyzed to afford the corresponding aldehyde. nih.gov
While specific studies on the Vilsmeier-Haack formylation of 4-amino-7-ethylindole are not extensively documented, the reactivity of the indole nucleus suggests that formylation would readily occur. The presence of the activating amino group at the C4-position and the alkyl group at C7 would influence the regioselectivity of the reaction. Based on the general principles of electrophilic substitution on indoles, the primary site of formylation is expected to be the C3-position due to its high electron density.
The resulting 4-amino-7-ethylindole-3-carbaldehyde is a versatile intermediate for further synthetic transformations. The aldehyde functionality can participate in a wide range of reactions, including:
Reductive amination: To introduce various aminoalkyl side chains.
Wittig reaction and related olefination reactions: To form carbon-carbon double bonds and extend the carbon framework.
Condensation reactions: With active methylene (B1212753) compounds to generate a variety of heterocyclic systems.
Oxidation: To the corresponding carboxylic acid.
Reduction: To the hydroxymethyl group.
These transformations of the formyl group open up avenues for the synthesis of a broad spectrum of novel compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of 2-(4-aminophenyl)-1H-indole-3-carbaldehyde has been reported, demonstrating the utility of the Vilsmeier-Haack reaction on amino-substituted indoles. acs.org
Mannich Reactions and Utility of Gramine-Type Intermediates
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.org This reaction is particularly well-suited for the aminomethylation of indoles, leading to the formation of gramine and its derivatives. nih.govclockss.org Gramine (N,N-dimethyl-1H-indole-3-methylamine) is a naturally occurring indole alkaloid that serves as a valuable synthetic intermediate. nih.gov
For 4-amino-7-ethylindole, the Mannich reaction would introduce an aminomethyl group, most likely at the C3-position, to yield a "gramine-type" intermediate. The general reaction is illustrated below:
These gramine-type intermediates are highly useful in organic synthesis due to the ability of the dialkylaminomethyl group to act as a leaving group in the presence of various nucleophiles. This allows for the introduction of a wide range of substituents at the C3-position of the indole ring.
Utility of Gramine-Type Intermediates:
| Reaction Type | Reagent/Nucleophile | Product Type |
| Cyanation | KCN | 3-Indoleacetonitrile |
| Michael Addition | Michael Acceptors | 3-Substituted Indole Derivatives |
| Alkylation | Grignard Reagents, Organolithium Compounds | 3-Alkylindoles |
| Heterocycle Synthesis | Various Nucleophilic Heterocycles | 3-Heterocyclylmethylindoles |
The synthesis of gramine derivatives can be achieved using various catalysts, including acetic acid. nih.gov The resulting Mannich bases are versatile precursors for a wide array of biologically active molecules. nih.govoarjbp.com The application of gramine itself has been explored in modulating the assembly of individual members of the barley rhizosphere microbiota. researchgate.net
Diels-Alder and other Cycloaddition Reactions (if applicable)
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org The indole nucleus, with its inherent aromaticity, does not typically act as a diene in the classical sense. However, derivatives of indole, such as vinylindoles, can participate in Diels-Alder reactions. researchgate.net
For 4-amino-7-ethylindole, participation in a Diels-Alder reaction would likely require prior modification to introduce a diene or dienophile functionality.
4-Amino-7-ethylindole as a Dienophile: The C2-C3 double bond of the indole ring can act as a dienophile, particularly when activated by an electron-withdrawing group at the C3 position. However, the presence of the electron-donating amino group at C4 might diminish its dienophilic character in a normal electron-demand Diels-Alder reaction.
4-Amino-7-ethylindole as a Diene Precursor: Conversion of 4-amino-7-ethylindole into a vinylindole derivative, for example, by introducing a vinyl group at the C2 or C3 position, would create a suitable diene for [4+2] cycloaddition reactions. These reactions can provide access to carbazole and other fused-ring systems.
Other cycloaddition reactions, such as [3+2] and [5+2] cycloadditions, have also been reported for indole derivatives, leading to the formation of various five- and seven-membered ring systems. researchgate.net The regioselectivity of Diels-Alder cycloadditions of indole arynes has been examined, demonstrating the potential for accessing complex annulated indoles. nih.govresearchgate.net The application of 4-alkenyl-2-aminothiazoles as dienes in [4+2] cycloaddition reactions with nitroalkenes highlights a strategy that could potentially be adapted to vinyl-substituted 4-amino-7-ethylindole. acs.orgnih.gov
Synthesis of Polycyclic Systems Incorporating 4-Amino-7-Ethylindole as a Core
The construction of polycyclic systems based on the 4-amino-7-ethylindole scaffold is a key strategy for the development of novel compounds with complex architectures and potential biological activities. Annulation and intramolecular cyclization are two primary approaches to achieve this.
Annulation Strategies Leading to Fused Heterocycles
Annulation, or ring-forming, strategies are fundamental in the synthesis of fused heterocyclic systems. Starting from 4-amino-7-ethylindole, various methods can be envisioned to build additional rings onto the indole core.
One common approach involves multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product. MCRs offer a highly efficient and atom-economical route to fused heterocycles. For instance, an MCR involving an indole, formaldehyde, and an amino hydrochloride can lead to the formation of indole-fused seven-membered heterocycles. nih.govsemanticscholar.org This strategy could be applied to 4-amino-7-ethylindole to generate novel diazepine- or thiazepine-fused systems. researchgate.netnih.gov
Another powerful strategy is the metal-free [3+2] annulation of ynamides with anthranils to construct 2-aminoindoles, which could be adapted for the synthesis of more complex fused systems. acs.org The synthesis of indole-fused heterocycles can also be achieved from various indole derivatives through different synthetic pathways. metu.edu.tr
Examples of Annulation Strategies for Indole Derivatives:
| Annulation Type | Key Intermediates/Reactions | Fused Ring System |
| Pictet-Spengler Reaction | Tryptamine derivatives and aldehydes/ketones | β-carbolines |
| Fischer Indole Synthesis | Phenylhydrazines and ketones/aldehydes | Carbazoles |
| Bischler-Möhlau Indole Synthesis | α-Bromo-ketones and anilines | Fused quinolines |
| Reductive Cyclization | Indolylnitrochalcones | 4-Indolylquinolines nih.gov |
Intramolecular Cyclization Pathways
Intramolecular cyclization is a powerful strategy for the synthesis of polycyclic systems, where a suitably functionalized precursor undergoes a ring-closing reaction. For 4-amino-7-ethylindole, this would involve the introduction of a side chain that can react with another position on the indole nucleus.
Aryl free radicals generated at the C7 position of ethyl indole-2-carboxylates have been shown to trigger intramolecular cyclizations to furnish pyrrolo[3,2,1-ij]quinoline derivatives. nih.gov This approach could be conceptually applied to a 7-ethylindole derivative.
Palladium-catalyzed intramolecular cyclization of aniline-tethered alkynyl cyclohexadienones is another method to construct fused indole systems. mdpi.com Furthermore, the synthesis of pyrazino[1,2-a]indoles has been achieved through the intramolecular cyclization of 2-carbonyl-1-propargylindoles. researchgate.net
The choice of the cyclization precursor and the reaction conditions will determine the size and nature of the fused ring. By strategically placing functional groups on the 4-amino-7-ethylindole scaffold, a variety of fused systems, including five-, six-, and seven-membered rings, can be accessed.
Advanced Spectroscopic and Structural Characterization of 4 Amino 7 Ethylindole and Its Derivatives
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 4-Amino-7-Ethylindole (C₁₀H₁₂N₂), the exact mass can be calculated, allowing for unambiguous formula confirmation.
Precise Molecular Weight Determination: Using electrospray ionization (ESI), the molecule would typically be observed in its protonated form, [M+H]⁺. The theoretical exact mass of the neutral molecule and its protonated form are calculated as follows:
Neutral Molecule (C₁₀H₁₂N₂): 160.10005 Da
Protonated Molecule ([C₁₀H₁₃N₂]⁺): 161.10732 Da
HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, can measure these masses with sub-ppm accuracy, confirming the elemental formula. nih.govmdpi.com
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides insight into the molecule's structure by analyzing its fragmentation patterns upon collision-induced dissociation. The fragmentation of the 4-Amino-7-Ethylindole molecular ion is predicted to follow pathways characteristic of substituted indoles. nih.govscirp.org
Loss of a Methyl Radical (•CH₃): A primary fragmentation pathway for the ethyl group is the cleavage of the C-C bond, leading to the loss of a methyl radical. This would produce a stable benzylic cation at m/z 145.
Loss of Ethylene (B1197577) (C₂H₄): A McLafferty-type rearrangement is less likely, but cleavage of the entire ethyl group via loss of ethylene from the protonated species could occur, though this is less common than radical loss.
Indole (B1671886) Ring Fragmentation: The indole core is relatively stable, but characteristic cleavages can occur, often involving the pyrrole (B145914) ring. nih.gov
Table 1: Predicted HRMS Data for 4-Amino-7-Ethylindole
| Species | Formula | Calculated Exact Mass (Da) | Predicted Primary Fragment Ion (m/z) | Predicted Neutral Loss |
|---|---|---|---|---|
| [M]⁺• | C₁₀H₁₂N₂ | 160.10005 | 145.07657 | •CH₃ |
| [M+H]⁺ | C₁₀H₁₃N₂ | 161.10732 | 145.07657 | CH₄ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule, revealing the connectivity and chemical environment of each nucleus. rsc.org
The ¹H and ¹³C NMR spectra provide detailed information about the number and type of hydrogen and carbon atoms in the molecule. The chemical shifts are heavily influenced by the electron-donating amino group and the electron-donating, sterically bulky ethyl group. The predicted shifts are based on data for indole and the known effects of substituents. hmdb.capdx.eduoregonstate.edu
¹H NMR Predictions:
Indole N-H: A broad singlet typically appearing far downfield (~8.0-8.5 ppm).
Aromatic Protons (H2, H3, H5, H6): The protons on the indole ring will appear in the aromatic region (~6.5-7.5 ppm). The amino group at C4 will cause an upfield shift for adjacent protons (H3, H5). H5 and H6 will likely appear as doublets due to coupling with each other. H2 and H3 will show characteristic coupling to each other and will likely be singlets or triplets depending on the resolution and coupling constants.
Amino (-NH₂): A broad singlet, typically in the range of 3.5-5.0 ppm, whose position is solvent-dependent.
Ethyl Group (-CH₂CH₃): A quartet for the methylene (B1212753) (-CH₂) protons (~2.7-3.0 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (~1.2-1.5 ppm) coupled to the methylene protons.
¹³C NMR Predictions:
Aromatic Carbons: The 10 carbon atoms will appear in distinct regions. The carbons of the benzene (B151609) ring will be in the ~110-145 ppm range. C4, bonded to the amino group, will be significantly shielded, while C7a and C3a (the bridgehead carbons) will have characteristic shifts. The carbons of the pyrrole ring (C2, C3) will also have distinct chemical shifts.
Ethyl Group Carbons: The methylene (-CH₂) carbon is expected around 20-25 ppm, and the terminal methyl (-CH₃) carbon around 13-16 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Amino-7-Ethylindole
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N1-H | 8.0 - 8.5 (br s) | - |
| C2 | ~7.0 (t) | ~125 |
| C3 | ~6.5 (t) | ~101 |
| C4 | - | ~145 |
| C4-NH₂ | 3.5 - 5.0 (br s) | - |
| C5 | ~6.6 (d) | ~105 |
| C6 | ~7.0 (d) | ~128 |
| C7 | - | ~120 |
| C7-CH₂CH₃ | ~2.8 (q) | ~22 |
| C7-CH₂CH₃ | ~1.3 (t) | ~14 |
| C3a | - | ~127 |
| C7a | - | ~135 |
2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key correlations would be observed between H5 and H6, between H2 and H3, and most distinctly, between the -CH₂- and -CH₃ protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be vital for confirming the positions of the substituents. For example, the methylene protons of the ethyl group should show a correlation to C6, C7, and C7a, while the amino protons might show correlations to C3a, C4, and C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. A key NOE would be expected between the C7-ethyl group's methylene protons and the H6 proton, confirming their spatial proximity on the aromatic ring.
Solid-State NMR (ssNMR) is used to study materials in the solid phase. If 4-Amino-7-Ethylindole were a crystalline solid, ssNMR could be used to identify different polymorphic forms (different crystal packing arrangements) or to characterize amorphous (non-crystalline) solid forms. Each distinct solid form would give a unique ssNMR spectrum due to differences in the local chemical environments of the nuclei. As no information on the solid-state nature of this compound is available, the application of this technique remains hypothetical.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. montclair.edu The spectra for 4-Amino-7-Ethylindole would be characterized by absorptions corresponding to its key structural features. acs.orgresearchgate.net
N-H Stretching: Two distinct bands are expected. A sharp band around 3400-3500 cm⁻¹ for the indole N-H stretch. The primary amine (-NH₂) group will show two bands (symmetric and asymmetric stretches) in the 3300-3450 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1450-1620 cm⁻¹ region.
N-H Bending: The scissoring motion of the -NH₂ group is expected around 1600-1650 cm⁻¹.
C-N Stretching: These vibrations for the aromatic amine will be found in the 1250-1350 cm⁻¹ range.
Table 3: Predicted Main Infrared (IR) and Raman Absorption Bands for 4-Amino-7-Ethylindole
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch (Indole) | -NH- | 3400 - 3500 | Medium, Sharp |
| N-H Asymmetric Stretch | -NH₂ | 3400 - 3450 | Medium |
| N-H Symmetric Stretch | -NH₂ | 3300 - 3350 | Medium |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₂, -CH₃ | 2850 - 2980 | Medium-Strong |
| N-H Bend | -NH₂ | 1600 - 1650 | Strong |
| Aromatic C=C Stretch | Ar C=C | 1450 - 1620 | Variable |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insights into its chromophore system and emissive properties. bioglobax.commsu.edu
UV-Vis Spectroscopy: The indole ring system is a well-known chromophore. In a non-polar solvent, indole itself typically shows two main absorption bands: a weaker, structured band (the ¹Lₐ transition) around 280-290 nm and a stronger band (the ¹Lₐ transition) around 260-270 nm. nih.govrsc.org The presence of the electron-donating amino group at the C4 position is expected to cause a significant bathochromic (red) shift in these absorption maxima due to the extension of the conjugated π-system. nih.gov The ethyl group at C7 will have a minor electronic effect. Therefore, the main absorption band for 4-Amino-7-Ethylindole is predicted to be well above 300 nm. researchgate.netnih.gov
Fluorescence Spectroscopy: Indole and its derivatives are famously fluorescent, a property that makes tryptophan a key intrinsic fluorescent probe in proteins. nih.govresearchgate.net The emission properties are highly sensitive to the local environment and substitution pattern. The amino group is expected to enhance the fluorescence quantum yield and shift the emission to longer wavelengths compared to unsubstituted indole. nih.gov Upon excitation at its absorption maximum (e.g., ~310-320 nm), 4-Amino-7-Ethylindole would be expected to exhibit a strong fluorescence emission in the violet-blue region of the visible spectrum (~360-400 nm), although the exact wavelength would be solvent-dependent. nih.gov
Table 4: Predicted Photophysical Properties of 4-Amino-7-Ethylindole in a Non-Polar Solvent
| Property | Predicted Value | Notes |
|---|---|---|
| Absorption Maximum (λmax) | 300 - 320 nm | Significant red-shift expected compared to indole (~280 nm) due to the C4-amino group. |
| Molar Absorptivity (ε) | 5,000 - 8,000 M⁻¹cm⁻¹ | Typical range for indole derivatives. |
| Emission Maximum (λem) | 360 - 400 nm | Dependent on solvent polarity; a large Stokes shift is characteristic of indoles. |
| Fluorescence Quantum Yield (ΦF) | Moderate to High | The amino group is likely to enhance the emissive properties. |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline solids at an atomic level. nih.gov For derivatives of 4-Amino-7-Ethylindole, this technique provides invaluable insights into molecular conformation, the absolute configuration of stereogenic centers, and the intricate network of intermolecular interactions that dictate the crystal packing.
The determination of absolute stereochemistry is a critical application of single-crystal X-ray diffraction, particularly for chiral molecules. nih.gov When an enantiomerically pure chiral derivative is crystallized in a non-centrosymmetric space group, the absolute configuration can often be determined through the anomalous dispersion effect. researchgate.net This phenomenon occurs when the X-ray wavelength used is near an absorption edge of a heavier atom (typically Br, I, or S, but feasible with lighter atoms with high-quality data) in the structure. The resulting differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be analyzed, and the calculation of the Flack parameter provides a reliable indicator of the correct absolute stereochemistry. nih.govresearchgate.net A Flack parameter value close to zero confirms the assigned configuration, while a value near one indicates that the inverted structure is correct. researchgate.net Alternatively, the absolute configuration can be determined by co-crystallizing the molecule of interest with a chiral auxiliary of a known, unchanging absolute configuration. sci-hub.se In this method, the known stereocenter acts as an internal reference, allowing the unambiguous assignment of the unknown stereocenters based on the determined relative stereochemistry of the entire molecule. sci-hub.se
Crystal packing analysis reveals how molecules arrange themselves in the solid state, governed by a variety of non-covalent interactions. ias.ac.in For indole derivatives, the crystal structure is typically stabilized by a combination of hydrogen bonds and stacking interactions. nih.govacs.org The presence of both a hydrogen-bond donor (the indole N-H) and a hydrogen-bond acceptor (the amino N atom) in 4-Amino-7-Ethylindole allows for the formation of robust N-H···N hydrogen bonds, which can connect molecules into chains or layers. nih.gov
Below is a table summarizing the key intermolecular interactions typically observed in the crystal structures of indole derivatives.
| Interaction Type | Description | Typical Stabilization Energy (kJ/mol) |
| Hydrogen Bonds (N-H···N/O) | Strong, directional interaction between a hydrogen atom on an electronegative atom (N-H of indole or amine) and another electronegative atom. | -34 acs.org |
| N–H···π Interactions | A hydrogen bond where the π-system of the indole ring acts as the hydrogen bond acceptor. | -28 acs.org |
| π···π Stacking | Attractive, noncovalent interaction between aromatic rings. Can be face-to-face or offset (displaced). | -18 acs.org |
| C–H···π Interactions | Weak hydrogen bond where a C-H bond interacts with a π-system. | Variable nih.govacs.org |
| Dipole-Dipole Interactions | Attractive forces between polar molecules. | -18 acs.org |
| van der Waals Forces | Weak, non-specific attractive forces arising from temporary fluctuations in electron density. | Variable |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogue Characterization (if applicable)
While 4-Amino-7-Ethylindole itself is an achiral molecule, the introduction of a stereocenter into its structure—for instance, through substitution on the ethyl group or the amino group—would result in chiral analogues. The characterization of such enantiomers would necessitate the use of chiroptical spectroscopy.
Chiroptical spectroscopy measures the differential interaction of a chiral substance with left and right circularly polarized light. aps.org Circular Dichroism (CD) is a prominent technique in this field, which measures the difference in absorption of left and right circularly polarized light as a function of wavelength. rsc.org An achiral molecule does not exhibit a CD signal, whereas a chiral molecule will produce a characteristic spectrum with positive and/or negative peaks, known as Cotton effects. The CD spectra of enantiomers are mirror images of each other, making this technique exceptionally powerful for distinguishing between them and assessing enantiomeric purity. nih.gov
For a hypothetical chiral analogue of 4-Amino-7-Ethylindole, CD spectroscopy would be an indispensable tool for assigning its absolute configuration, often by comparing the experimental spectrum with that predicted by quantum-mechanical calculations. nih.gov The electronic transitions of the indole chromophore, which occur in the ultraviolet region, would give rise to distinct Cotton effects in the CD spectrum. The sign and intensity of these effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore.
Anisotropic Circular Dichroism, which measures the CD of oriented molecules, could also provide deeper insights into the orientations of molecules in anisotropic environments like thin films or liquid crystals. rsc.orgresearchgate.net Although specific CD studies on chiral derivatives of 4-Amino-7-Ethylindole are not available, research on other chiral indole alkaloids and synthetic derivatives demonstrates the utility of this technique in stereochemical analysis. nih.gov The synthesis of chiral indoles is an active area of research, and chiroptical methods are routinely employed to characterize the stereochemical outcome of asymmetric reactions. researchgate.netnih.gov
The table below illustrates the type of data that would be obtained from a hypothetical CD analysis of a chiral 4-Amino-7-Ethylindole analogue.
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Sign of Cotton Effect | Associated Electronic Transition (Hypothetical) |
| 290 | -5,200 | Negative | ¹Lₐ |
| 265 | +8,100 | Positive | ¹Lₐ |
| 225 | +15,500 | Positive | ¹Bₐ |
| 210 | -20,000 | Negative | ¹Bₐ |
Theoretical and Computational Studies of 4 Amino 7 Ethylindole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecular properties. For 4-Amino-7-Ethylindole, these methods can elucidate its electronic configuration and predict its behavior in chemical reactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine a molecule's optimized geometry—the three-dimensional arrangement of atoms corresponding to the lowest energy state—and its thermodynamic properties. For indole (B1671886) and its derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have shown excellent agreement with experimental data for geometrical parameters.
The process involves calculating the total energy of the molecule for various atomic arrangements until a minimum is found. This "optimized" structure provides crucial data on bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's stability and steric properties.
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| C-C (Benzene Ring) | 1.38 - 1.43 Å | Bond lengths within the fused benzene (B151609) portion of the indole core. |
| C-N (Pyrrole Ring) | 1.37 - 1.39 Å | Bond lengths involving the nitrogen atom in the five-membered ring. |
| C2-C3 | ~1.37 Å | The double bond character within the pyrrole (B145914) ring. |
| C-N-C Angle | ~109° | The bond angle around the nitrogen atom, indicating its hybridization. |
| C-C-C Angle (Benzene Ring) | ~120° | Internal bond angles of the six-membered ring, typical for aromatic systems. |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and reactive. For 4-Amino-7-Ethylindole, the electron-donating amino group is expected to raise the HOMO energy level, while the alkyl group has a weaker effect, likely leading to a smaller energy gap and enhanced reactivity compared to unsubstituted indole.
| Property | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Related to ionization potential; indicates electron-donating ability. |
| LUMO Energy | ELUMO | - | Related to electron affinity; indicates electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. |
| Chemical Hardness (η) | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | χ | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons to itself. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich or electron-poor. This information is invaluable for predicting how a molecule will interact with other charged species.
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. For 4-Amino-7-Ethylindole, the MEP map would likely show a high negative potential around the nitrogen atom of the amino group and within the π-system of the indole ring, highlighting these areas as primary sites for electrophilic interaction. The area around the N-H proton of the indole ring and the protons of the amino group would exhibit positive potential, indicating sites for nucleophilic interaction or hydrogen bonding.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping out the intricate steps of a chemical reaction. By modeling the entire reaction pathway, researchers can identify intermediates, transition states, and the energy barriers that govern the reaction's speed and outcome.
The synthesis of substituted indoles can be complex. A plausible pathway for a related compound, 7-ethylindole, involves the reaction of 2-ethylaniline with ethylene (B1197577) glycol over a bifunctional catalyst. This process is thought to occur in three main steps:
Dehydrogenation: Ethylene glycol is converted to an aldehyde intermediate.
N-alkylation/Condensation: The aldehyde reacts with 2-ethylaniline to form a Schiff base.
Cyclization: The intermediate undergoes intramolecular cyclization followed by aromatization to form the 7-ethylindole ring.
Each of these steps can be modeled computationally. By calculating the energies of the reactants, intermediates, and products, the thermodynamic feasibility of the proposed pathway can be confirmed. This modeling provides a detailed, step-by-step view of the reaction at a molecular level, offering insights that are difficult to obtain experimentally.
For a reaction to proceed from a reactant to a product, it must pass through a high-energy transition state. The energy required to reach this state is called the activation energy or activation barrier. Computational methods can precisely locate the geometry of the transition state and calculate its energy.
Computational chemistry provides a powerful lens for investigating the structural and electronic properties of molecules like 4-Amino-7-Ethylindole, offering insights that complement experimental data. Theoretical studies, including conformational analysis and molecular dynamics simulations, can elucidate the molecule's preferred shapes, internal motions, and interactions with its environment.
Exploration of Stable Conformers and Intramolecular Interactions
Due to the aromatic nature of the indole ring system, the core bicyclic structure of 4-Amino-7-Ethylindole is largely planar. The primary source of conformational flexibility arises from the orientation of the ethyl group at the 7-position and the amino group at the 4-position.
Ethyl Group Conformation: The C-C single bond connecting the ethyl group to the indole ring allows for rotation. Theoretical calculations would likely identify stable conformers based on the dihedral angle between the ethyl group and the plane of the indole ring. The lowest energy conformer would likely be one where steric hindrance between the methyl hydrogens and the adjacent C-H bond of the indole ring is minimized.
Amino Group Orientation and Intramolecular Interactions: The orientation of the amino group is of particular interest due to the potential for intramolecular hydrogen bonding. A hydrogen bond could form between one of the N-H bonds of the 4-amino group and the lone pair of electrons on the indole nitrogen atom (N1). This interaction would result in a quasi-six-membered ring, which often imparts additional stability to a molecule.
Another possibility is the formation of a weaker N-H•••π interaction, where a hydrogen atom of the amino group interacts with the electron-rich π-system of the benzene portion of the indole ring. The relative energies of these conformers would depend on a delicate balance of steric and electronic effects. Quantum chemical calculations would be necessary to determine the most stable conformation and the energetic barrier to rotation for the amino and ethyl groups.
The presence of the electron-donating amino and ethyl groups is expected to influence the electron density distribution within the indole ring system, which in turn affects its reactivity and intermolecular interactions.
Dynamic Behavior in Different Environments
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of 4-Amino-7-Ethylindole in various environments, such as in a vacuum, in aqueous solution, or within a lipid bilayer. mdpi.com These simulations track the movements of atoms over time, offering insights into conformational flexibility and intermolecular interactions.
In a polar protic solvent like water, the 4-amino group would be expected to form intermolecular hydrogen bonds with solvent molecules. These interactions would compete with any intramolecular hydrogen bonds, potentially leading to a dynamic equilibrium between different conformational states. The ethyl group, being hydrophobic, would likely have a preference for less polar environments.
MD simulations can also be used to calculate properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, which quantify the stability and flexibility of the molecule in different environments. mdpi.com
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)
Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
NMR Chemical Shifts: Density functional theory (DFT) calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. For 4-Amino-7-Ethylindole, the predicted chemical shifts would be influenced by the electron-donating effects of both the amino and ethyl groups.
1H NMR: The protons on the aromatic ring are expected to appear in the aromatic region (typically 6.5-8.0 ppm). The amino group protons would likely appear as a broad singlet, with a chemical shift that is sensitive to solvent and concentration. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons.
13C NMR: The chemical shifts of the carbon atoms in the indole ring would be predicted based on the combined electronic effects of the substituents. The carbons of the ethyl group would appear in the aliphatic region of the spectrum. mdpi.com
The following table provides a hypothetical set of predicted 1H and 13C NMR chemical shifts for 4-Amino-7-Ethylindole based on general principles for substituted indoles.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| N1-H | ~8.0 | - |
| C2-H | ~7.0 | ~123 |
| C3-H | ~6.5 | ~102 |
| C4 | - | ~140 |
| C5-H | ~6.8 | ~110 |
| C6-H | ~7.2 | ~120 |
| C7 | - | ~130 |
| C3a | - | ~128 |
| C7a | - | ~136 |
| NH2 | ~4.5 | - |
| Ethyl-CH2 | ~2.8 | ~20 |
| Ethyl-CH3 | ~1.3 | ~14 |
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. researchgate.netmdpi.com The UV-Vis spectrum of indole typically shows two main absorption bands, referred to as the 1La and 1Lb bands. The presence of the amino group, a strong auxochrome, at the 4-position is expected to cause a significant red-shift (bathochromic shift) of these absorption bands compared to unsubstituted indole. nih.gov The ethyl group, being a weak electron-donating group, would likely have a smaller effect on the spectrum.
The predicted UV-Vis spectrum would provide information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical predictions can be valuable for understanding the electronic transitions within the molecule.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Designed Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. tandfonline.comijpsr.comnih.gov For 4-Amino-7-Ethylindole, a QSAR/QSPR study would involve designing a library of derivatives and calculating a set of molecular descriptors for each.
Design of Derivatives: To build a robust QSAR/QSPR model, a diverse set of derivatives would need to be designed. Modifications could be made at several positions on the 4-Amino-7-Ethylindole scaffold:
Amino Group (Position 4): The amino group could be mono- or di-substituted with various alkyl or aryl groups to modulate its basicity, steric bulk, and hydrogen bonding capacity.
Ethyl Group (Position 7): The length of the alkyl chain could be varied, or it could be replaced with other functional groups (e.g., methoxy, halogen) to alter lipophilicity and electronic properties.
Indole Ring: Substituents could be introduced at other available positions on the benzene or pyrrole rings to explore the effects of steric and electronic perturbations across the entire molecule.
Molecular Descriptors: A wide range of molecular descriptors can be calculated for each designed derivative. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Geometrical Descriptors: Molecular surface area, volume, and other 3D properties.
Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies, etc.
Hydrophobic Descriptors: LogP (partition coefficient), which measures the lipophilicity of the molecule.
Once the descriptors are calculated and the biological activity or property of interest is measured experimentally for a training set of compounds, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model. This model can then be used to predict the activity or property of new, untested derivatives, thereby guiding the design of more potent or suitable compounds.
The following table provides examples of descriptors that could be used in a QSAR/QSPR study of 4-Amino-7-Ethylindole derivatives.
| Descriptor Class | Example Descriptors | Relevance |
| Electronic | Dipole Moment, HOMO-LUMO gap | Relates to reactivity and intermolecular interactions. |
| Steric | Molecular Volume, Surface Area | Influences binding affinity and accessibility to target sites. |
| Hydrophobic | LogP | Affects membrane permeability and solubility. |
| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular size and branching. |
Applications and Emerging Research Directions of 4 Amino 7 Ethylindole in Non Clinical Fields
Role as a Synthetic Building Block in Complex Chemical Synthesis
The indole (B1671886) ring system is a foundational component in the synthesis of a wide array of heterocyclic compounds. indole-building-block.com As a substituted indole, 4-amino-7-ethylindole serves as a versatile building block for constructing more complex molecular frameworks, particularly in the fields of materials science and electronics. The presence of the amino group provides a reactive site for a variety of chemical transformations, allowing for its incorporation into larger, functional molecules.
The chemical structure of 4-amino-7-ethylindole, featuring both an electron-rich aromatic system and a reactive primary amine, makes it an attractive intermediate for advanced organic materials. The amino group can undergo reactions such as diazotization, acylation, and alkylation, enabling it to be linked to other monomers to form polymers or integrated into dye molecules. The indole nucleus itself is a known pharmacophore and a privileged structure in medicinal chemistry, but in materials science, its electronic properties are of primary interest. The 7-ethyl group can enhance the solubility of the resulting materials in organic solvents, which is a crucial property for processing and fabrication.
| Reaction Type | Reagent/Condition | Resulting Functional Group | Potential Application |
| Acylation | Acyl Chloride / Base | Amide | Polymer synthesis, functional dyes |
| N-Alkylation | Alkyl Halide / Base | Secondary/Tertiary Amine | Modified electronic properties |
| Diazotization | NaNO₂, HCl | Diazonium Salt | Azo dyes, cross-linking agent |
| Schiff Base Formation | Aldehyde/Ketone | Imine | Synthesis of ligands, molecular switches |
This table illustrates potential synthetic transformations of the amino group in 4-amino-7-ethylindole for creating advanced organic materials.
Indole derivatives are increasingly being investigated for their applications in organic electronics due to their favorable charge-transport properties. The indole ring is an electron-rich π-conjugated system, which is a fundamental requirement for hole-transporting materials used in devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.
Integration into Supramolecular Chemistry Architectures
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. 4-Amino-7-ethylindole possesses the necessary functional groups to participate in these interactions, allowing it to be a component in the design of complex, self-assembled structures.
Hydrogen bonds are highly directional, non-covalent interactions that are fundamental to molecular self-assembly. 4-Amino-7-ethylindole has multiple sites capable of forming hydrogen bonds, making it an excellent candidate for designing predictable supramolecular structures. nku.edu
Hydrogen Bond Donors: The N-H of the indole ring and the two N-H bonds of the 4-amino group.
Hydrogen Bond Acceptors: The nitrogen atom of the indole ring and the nitrogen atom of the amino group.
| Potential H-Bonding Motif | Donor Site | Acceptor Site | Resulting Structure |
| Amine-Indole N | -NH₂ | Indole N | Linear chains |
| Amine-Amine | -NH₂ | -NH₂ | Inter-chain linkages |
| Indole NH - Amine N | Indole NH | -NH₂ | Cross-linked networks |
This table outlines the primary hydrogen bonding interactions that can direct the self-assembly of 4-amino-7-ethylindole.
Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. mdpi.com The structure of 4-amino-7-ethylindole allows it to act as a component in host systems designed for molecular recognition. kiku.dknih.gov
The indole ring can form π-π stacking interactions with aromatic guest molecules, while the cavity of a host built from these units can accommodate small organic guests. The amino group provides a specific site for hydrogen bonding, enabling the host to selectively bind guests that have complementary hydrogen bond acceptors (e.g., carbonyls, carboxylates). scispace.comnih.gov The ethyl group contributes to defining the size and shape of the binding cavity, adding another layer of selectivity. By designing macrocyclic or cage-like hosts that incorporate the 4-amino-7-ethylindole unit, it is possible to create receptors that are selective for specific guest molecules based on a combination of size, shape, and chemical functionality.
Development as Chemical Probes for Biological Systems (strictly in vitro, non-clinical mechanistic studies)
The indole scaffold is the basis for the natural amino acid tryptophan, which is intrinsically fluorescent. This fluorescence is highly sensitive to the local environment, a property that has been extensively used to study protein structure and dynamics. Modifying the indole ring with functional groups can tune its photophysical properties, leading to the development of chemical probes with enhanced or novel characteristics. researchgate.net
4-Amino-7-ethylindole can be considered a scaffold for such probes. The introduction of an amino group, a strong auxochrome, is known to cause significant shifts in the absorption and emission spectra of aromatic fluorophores. nih.gov This can shift the fluorescence to longer wavelengths, which is often desirable to minimize background fluorescence from native biomolecules in in vitro assays.
As a chemical probe, a derivative of 4-amino-7-ethylindole could be used in non-clinical, mechanistic studies to:
Report on local polarity: The fluorescence emission spectrum of indole derivatives often shifts depending on the polarity of the solvent or its binding environment.
Detect binding events: A change in fluorescence intensity or wavelength upon binding to a target molecule (e.g., a protein or nucleic acid in a test tube) can be used to quantify binding affinities.
Act as a FRET pair component: Its specific spectral properties could make it a suitable donor or acceptor in Förster Resonance Energy Transfer (FRET) experiments to measure distances on a nanometer scale in isolated biological complexes.
The development of such probes involves synthesizing derivatives where the 4-amino-7-ethylindole core is attached to a linker or a reactive group for conjugation to other molecules, while ensuring that its favorable fluorescent properties are retained or enhanced.
Ligands for Investigating Molecular Targets (e.g., enzymatic inhibition, receptor binding in vitro)
The 4-aminoindole (B1269813) scaffold is a recognized pharmacophore used in the development of ligands for various biological targets. The amino group can act as a key hydrogen bond donor or acceptor, or as a point for further chemical modification, enabling tailored interactions with the active sites of enzymes and receptors.
Derivatives of 4-aminoindole have been investigated as reactants in the preparation of potent and selective inhibitors for a range of molecular targets. For instance, the general 4-aminoindole structure is a known precursor for synthesizing inhibitors of crucial enzymes such as Protein Kinase C θ (PKCθ), Cyclooxygenase-2 (COX-2), and bacterial thymidylate synthase sigmaaldrich.com. Furthermore, this scaffold is utilized in creating antagonists for the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) and ligands for serotonin transporters and 5-HT1A receptors sigmaaldrich.com.
In the realm of cancer research, derivatives containing a 4-amino moiety linked to other heterocyclic systems have shown significant promise. Specifically, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as selective and orally active inhibitors of Protein Kinase B (Akt), a key enzyme in cell signaling pathways that are often deregulated in cancer nih.gov. The amino group in these complex structures is crucial for binding to the kinase domain. Similarly, certain indole derivatives have demonstrated high binding affinity for dopamine D3 receptors, a target for neurological disorders nih.gov.
These examples underscore the potential of 4-Amino-7-ethylindole as a foundational structure for developing novel molecular probes. The ethyl group at the 7-position could influence selectivity and potency by introducing specific steric interactions within a binding pocket, potentially leading to ligands with improved pharmacological profiles for in vitro investigation of enzyme and receptor function.
Table 1: Examples of Molecular Targets for 4-Aminoindole Derivatives
| Target Class | Specific Target Example | Potential Application of Ligand |
| Kinase | Protein Kinase B (Akt) nih.gov | In vitro cancer pathway investigation |
| Kinase | Protein Kinase C θ (PKCθ) sigmaaldrich.com | In vitro immunology research |
| Oxidase | Cyclooxygenase-2 (COX-2) sigmaaldrich.com | In vitro inflammation studies |
| Ion Channel | TRPV1 sigmaaldrich.com | In vitro pain mechanism research |
| Transporter | Serotonin Transporter (SERT) sigmaaldrich.com | In vitro neuroscience studies |
| Receptor | Dopamine D3 Receptor nih.gov | In vitro neurological target validation |
Fluorescent or Chromogenic Probes for Analytical Applications
The indole ring itself is inherently fluorescent, a property famously exemplified by the amino acid tryptophan. Modification of the indole scaffold with electron-donating (like an amino group) and electron-withdrawing groups can create intramolecular charge transfer (ICT) systems, which are often the basis for environmentally sensitive fluorescent probes.
While direct spectroscopic data for 4-Amino-7-ethylindole is not widely published, the fundamental principles of fluorophore design suggest its potential in this area. The 4-amino group acts as a strong electron donor, and the indole nucleus serves as the π-conjugated system. This donor-π system is a common motif in fluorescent dyes. Research on related indole derivatives, such as 4-cyanotryptophan, demonstrates that functionalization at the 4-position can yield fluorophores with unique photophysical properties suitable for biological spectroscopy and imaging nih.gov. The cyano group in 4-cyanotryptophan acts as an electron acceptor, and this donor-acceptor structure makes its fluorescence sensitive to the local environment.
The 4-Amino-7-ethylindole structure could serve as a platform for developing novel solvatochromic or chromogenic probes. By adding an electron-accepting group elsewhere on the molecule, a push-pull system could be established, potentially leading to significant shifts in absorption or emission spectra in response to changes in solvent polarity or binding events. Such probes would be valuable tools in analytical chemistry for sensing and imaging applications.
Potential in Dye and Pigment Chemistry due to Extended Conjugation
Aromatic amines are fundamental building blocks in the synthesis of a vast array of dyes and pigments. The amino group provides a reactive handle for diazotization, which is the first step in creating azo dyes, one of the largest and most versatile classes of synthetic colorants jbiochemtech.comyoutube.com.
The 4-amino group of 4-Amino-7-ethylindole can be readily converted into a diazonium salt under acidic conditions with sodium nitrite. This diazonium salt is an electrophile that can then react with an electron-rich coupling component, such as a phenol or another aromatic amine, to form a highly colored azo compound. The extended π-conjugated system of the resulting azo dye is responsible for its absorption of visible light.
A patent application has specifically described the use of 4-aminoindole derivatives as couplers in the oxidative dyeing of keratin fibers, such as hair google.com. In this process, the 4-aminoindole couples with an oxidation base to form a dye directly on the fiber, indicating its utility in color formation. The ethyl group at the 7-position can subtly modify the final color (hue) and improve properties like solubility or fastness on the dyed substrate. The potential to create a diverse palette of colors exists by varying the coupling partner reacted with diazotized 4-Amino-7-ethylindole. Furthermore, the indole scaffold itself can be used to produce indigoid dyes through enzymatic or chemical oxidation processes mdpi.com.
Applications in Agrochemical Research (e.g., as plant growth regulators, if applicable)
The indole ring is the core structure of auxins, a class of essential plant hormones that regulate many aspects of plant growth and development frontiersin.orgnih.govnih.gov. The most well-known native auxin is Indole-3-acetic acid (IAA). This has led to extensive research into synthetic indole derivatives for use in agriculture as plant growth regulators cncb.ac.cnresearchgate.net.
Indole compounds are valued in agrochemical research for their ability to mimic natural hormones, stimulating root formation, and influencing fruit development nih.gov. Beyond plant growth regulation, the indole scaffold is a key structural motif in the discovery of new pesticides, including fungicides, insecticides, and herbicides nih.gov. Chemical suppliers note that 4-aminoindole is a building block in the synthesis of agrochemicals, pointing to the utility of this structural class in the field chemimpex.com.
While the specific activity of 4-Amino-7-ethylindole as a plant growth regulator has not been detailed, its structural similarity to other bioactive indoles makes it a candidate for screening in agrochemical research programs. The amino and ethyl substituents would alter its polarity and size compared to IAA, potentially leading to different uptake, transport, or receptor binding properties in plants, and possibly novel regulatory activities or selective herbicidal effects.
Advanced Catalysis Research Involving 4-Amino-7-Ethylindole Derivatives
In organic synthesis, the electron-rich nature of the indole ring makes it an excellent nucleophile, particularly at the C3 position. However, the presence of a strong activating group like the 4-amino group can also direct reactions to other positions on the ring system. This unique reactivity has been harnessed in advanced catalysis.
A significant application of the 4-aminoindole scaffold is in catalytic asymmetric Friedel-Crafts reactions. Research has demonstrated that 4-aminoindoles can undergo enantioselective Friedel-Crafts alkylation at the C7 position when reacted with α-aryl enamides in the presence of a chiral phosphoric acid catalyst rsc.org. This reaction is a powerful method for constructing chiral amine derivatives that contain a challenging N-substituted quaternary carbon atom.
The ability of 4-aminoindoles to act as bis-nucleophiles (at both the C5/C7 position of the ring and the N4-amino group) provides a platform for diversity-oriented synthesis to create complex tricyclic indole structures rsc.org. Furthermore, synthetic routes have been developed for the divergent synthesis of various 4-amino indoles, which can then be selectively functionalized at the C7 position via Friedel-Crafts alkylation, showcasing the controlled reactivity of this scaffold rsc.org.
The 4-Amino-7-ethylindole molecule is primed for use in such catalytic systems. The ethyl group at C7 would block that position, likely directing Friedel-Crafts or other electrophilic substitution reactions towards the C5 position. This predictable regioselectivity makes it a valuable substrate for synthesizing complex, specifically substituted indole derivatives for use in materials science and medicinal chemistry research.
Conclusion and Future Perspectives in 4 Amino 7 Ethylindole Research
Summary of Key Academic Contributions and Discoveries
Direct academic contributions focusing exclusively on 4-Amino-7-Ethylindole are sparse; however, the scientific groundwork for its synthesis and potential utility is well-established through research on related structures.
Synthesis of the 4-Aminoindole (B1269813) Core: The 4-aminoindole scaffold is a valuable synthetic intermediate. chemimpex.combiosynth.com Methodologies for its preparation have been developed, for instance, starting from 2-methyl-3-nitroaniline, which undergoes acetyl protection, cyclization, and subsequent nitro group reduction to yield the target amine. google.com Another innovative approach involves a tandem reaction of 2-alkynylanilines, which proceeds through oxidative dearomatization and a cascade of reactions to produce various 4-amino indoles. rsc.org These methods provide pathways to the core structure, highlighting the importance of this class of compounds.
Functionalization and Application: The 4-amino group serves as a critical handle for further molecular elaboration. Research has shown that 4-aminoindoles can act as 1,4-bisnucleophiles, enabling the synthesis of complex tricyclic indole (B1671886) systems through multicomponent reactions. rsc.org In medicinal chemistry, 4-aminoindole carboxamide derivatives have been identified as potential inhibitors of α-synuclein and tau oligomer formation, which are implicated in neurodegenerative diseases. nih.gov This underscores the therapeutic potential of compounds derived from this scaffold.
Relevance of the 7-Ethyl Group: The 7-position of the indole ring is sterically significant. The ethyl group at this position is a key structural feature of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). The presence of this group influences the molecule's lipophilicity and its interaction with biological targets.
Identification of Remaining Challenges in Synthesis and Derivatization
Despite the existence of general synthetic routes, the specific preparation and manipulation of 4-Amino-7-Ethylindole present notable challenges that remain to be addressed.
Regiocontrol in Synthesis: A primary hurdle is achieving the desired substitution pattern. Synthesizing this molecule requires precise control over the placement of both the amino and ethyl groups on the benzene (B151609) ring portion of the indole. Classical indole syntheses, such as the Fischer synthesis, often require harsh acidic conditions which may be incompatible with a free amino group, necessitating complex protection-deprotection strategies.
Functional Group Compatibility: The dual reactivity of the molecule, stemming from the nucleophilic indole ring and the exocyclic amino group, complicates derivatization. bhu.ac.in Protecting one site to react selectively at another is a significant challenge. For example, electrophilic substitution, a common reaction for indoles, could occur at the C3 position of the indole or on the amino group, leading to mixtures of products. bhu.ac.innih.gov
Oxidative Instability: Aromatic amines are often susceptible to oxidation, and the electron-rich nature of the indole ring can exacerbate this issue. researchgate.net Handling and storing 4-Amino-7-Ethylindole may require inert atmosphere conditions to prevent degradation and the formation of colored impurities, which can complicate purification and characterization.
Outlook on Unexplored Reactivity and Functionalization Opportunities
The unique arrangement of functional groups in 4-Amino-7-Ethylindole opens the door to a wide array of unexplored chemical transformations.
Diazotization Chemistry: The primary aromatic amine at the C4 position is a gateway to diazonium chemistry. This would allow for the conversion of the amino group into a wide variety of other functionalities (e.g., halides, hydroxyl, cyano) via Sandmeyer-type reactions, providing access to a large library of novel 4-substituted-7-ethylindoles.
Metal-Catalyzed Cross-Coupling: The N-H bond of the indole and the N-H bonds of the amino group can be leveraged in modern cross-coupling reactions. Palladium or copper-catalyzed reactions could be used to form C-N or C-C bonds, attaching diverse aryl, alkyl, or acyl groups to either nitrogen atom, thereby creating complex molecular architectures.
Electropolymerization: Similar to aniline, the 4-aminoindole structure could potentially be electropolymerized. biosynth.com This could lead to the formation of novel conducting polymers where the indole moiety is integrated into the polymer backbone, potentially yielding materials with unique electronic and photophysical properties for applications in organic electronics.
Future Directions in Non-Clinical Application-Oriented Research
Beyond fundamental reactivity studies, 4-Amino-7-Ethylindole holds promise as a building block in several areas of materials and medicinal science research.
Development of Novel Ligands: The presence of two distinct nitrogen atoms (the indole nitrogen and the C4-amine) makes the molecule an attractive candidate as a bidentate ligand in coordination chemistry. Such ligands could be used to synthesize novel metal complexes for catalysis or as sensor materials.
Scaffold for Medicinal Chemistry: The indole core is a proven pharmacophore. researchgate.net 4-Amino-7-Ethylindole could serve as a novel starting point for Diversity-Oriented Synthesis (DOS), creating libraries of complex molecules for high-throughput screening against various biological targets. rsc.org The amino group provides a convenient attachment point for combinatorial derivatization. nih.govsigmaaldrich.com
Probes for Chemical Biology: The inherent fluorescence of the indole scaffold can be modulated by substitution. Derivatization of the 4-amino group could lead to the development of novel fluorescent probes for sensing metal ions, pH, or specific biomolecules in biological systems.
Broader Impact of 4-Amino-7-Ethylindole Research on Fundamental Organic Chemistry and Related Disciplines
The study of a molecule like 4-Amino-7-Ethylindole, while specific, can have a ripple effect across the chemical sciences.
Advancement of Synthetic Methodology: Tackling the challenges associated with the synthesis of polysubstituted indoles drives innovation in organic synthesis. google.com The need for mild and regioselective methods for functionalizing such systems encourages the development of new catalysts and reaction conditions that can benefit the broader field of heterocyclic chemistry.
Understanding Structure-Property Relationships: Investigating the electronic properties of this molecule—with its electron-donating amino group and ethyl group influencing the electron-rich indole system—contributes to a deeper fundamental understanding of aromaticity and reactivity. researchgate.net This knowledge is crucial for designing molecules with tailored electronic or photophysical properties for materials science applications.
Expansion of Chemical Space for Drug Discovery: By providing a novel and versatile building block, research into 4-Amino-7-Ethylindole expands the accessible "chemical space" for medicinal chemists. chemimpex.com Each new scaffold with unique 3D geometry and functional group placement creates opportunities for discovering drugs with novel mechanisms of action and improved therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-Amino 7-Ethylindole, and how can its purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves indole functionalization. Start with 7-ethylindole as the precursor, followed by regioselective amination at the 4-position using catalytic nitration/reduction or direct electrophilic substitution. Optimize purity via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Confirm novelty using Reaxys or SciFinder to compare with existing compounds . Monitor reaction intermediates via TLC and characterize final product using H/C NMR, HPLC (>95% purity), and high-resolution mass spectrometry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Given structural similarities to 4-aminopyridine (acute oral toxicity Category 2, skin/eye irritant ), assume comparable hazards. Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid dust formation. Store in airtight containers under inert gas. Conduct a risk assessment using SDS analogs and comply with GHS labeling. For spills, neutralize with inert absorbents and dispose as hazardous waste .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer : Use a multi-technique approach:
- Spectroscopy : H/C NMR for functional group verification (e.g., NH at δ 5.2–5.8 ppm, ethyl CH at δ 1.2–1.4 ppm).
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity; compare retention times with standards.
- Mass Spectrometry : HRMS to confirm molecular ion ([M+H] expected for CHN).
- Thermal Analysis : Melting point determination (compare with literature if available) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., MIC values in antimicrobial studies). Standardize protocols:
- Use CLSI guidelines for antimicrobial testing; include positive controls (e.g., ciprofloxacin) and solvent controls.
- Validate results via dose-response curves and statistical tests (e.g., ANOVA with post-hoc Tukey). Cross-reference with structural analogs (e.g., 4-amino-2-phenylindole derivatives ) to identify SAR trends. Replicate conflicting studies under identical conditions to isolate variables (e.g., bacterial strain, culture media) .
Q. What experimental design principles should guide SAR studies of this compound for antimicrobial applications?
- Methodological Answer :
- Variable Selection : Modify substituents at positions 3, 5, and 6 while keeping the 4-amino-7-ethyl core constant.
- Controls : Include unsubstituted indole and known antimicrobial indole derivatives (e.g., 7-methylindole-3-carboxaldehyde ) as benchmarks.
- Data Collection : Measure MIC/MBC against Gram+/Gram- bacteria; assess cytotoxicity (e.g., HEK293 cell viability assays).
- Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .
Q. How can researchers design robust in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- Dosing Strategy : Administer via IP/IV routes in rodent models; collect plasma at timed intervals for LC-MS/MS analysis (quantify parent compound/metabolites).
- Toxicology : Monitor organ histopathology (liver/kidney) and hematological parameters. Compare with 4-aminopyridine toxicity profiles (respiratory/cardiac effects ).
- Ethics : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for animal use approval; include sham controls and blinding to reduce bias .
Methodological Guidance for Data Analysis
Q. What statistical approaches are optimal for analyzing dose-response data in this compound bioassays?
- Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response in Prism) to calculate IC/EC. Apply Student’s t-test for pairwise comparisons or one-way ANOVA for multi-group studies. Report 95% confidence intervals and effect sizes. For high-throughput data, employ machine learning (e.g., random forests) to identify predictive structural features .
Q. How should researchers address reproducibility challenges in synthesizing this compound?
- Methodological Answer : Document all synthetic steps exhaustively (solvent purity, temperature gradients, catalyst batches). Use controlled atmosphere techniques (e.g., Schlenk line) for moisture-sensitive reactions. Share raw data (NMR spectra, chromatograms) in supplementary materials and validate via third-party replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
